molecular formula C11H13BrF3NO2S B1331600 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 951885-25-9

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B1331600
M. Wt: 360.19 g/mol
InChI Key: SGMCPKZHSCXYIR-UHFFFAOYSA-N
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Description

The compound "3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry. Sulfonamides have been used as antibacterial drugs for decades and are also explored for their potential in treating other diseases, such as malaria. The presence of a trifluoromethyl group and a bromo substituent in the compound suggests that it may have unique chemical and physical properties that could be beneficial for drug development .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the reaction of benzenesulfonamide with various reagents. For instance, the synthesis of N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides was achieved using a rational approach, yielding compounds with potential antimalarial activity . Similarly, the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide led to the formation of a new bicyclic sulfonamide derivative . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often elucidated using various spectroscopic techniques such as IR, NMR, and MS, along with X-ray diffraction analysis. For example, the structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed using these methods, and density functional theory (DFT) calculations were consistent with the experimental data . The molecular structure of the compound "3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide" would likely be analyzed similarly to understand its conformation and electronic properties.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. The reaction of N-(2-bromophenylmethylphenyl)benzenesulfonamide with electron-rich alkenes resulted in the formation of quinoline derivatives . The chemical behavior of these adducts was reported, indicating the reactivity of the bromo and sulfonamide groups. The compound may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be inferred from spectroscopic data and DFT studies. For instance, the vibrational frequencies of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide were analyzed to reveal some of its physicochemical properties . The electrostatic potential and frontier molecular orbitals calculated by DFT provide insights into the reactivity and stability of the molecule. The physical and chemical properties of "3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide" would likely be characterized in a similar manner to understand its potential applications.

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Applications

  • Photodynamic Therapy for Cancer : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives. This compound demonstrated excellent properties as a photosensitizer, particularly for Type II mechanisms in photodynamic therapy, potentially useful for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Photocatalytic Applications : Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This compound showed potential for photocatalytic applications due to its photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Synthetic Methodology

  • Bromoamidation of Unactivated Olefins : Yu, Chen, Cheng, and Yeung (2015) developed a catalyst-free and metal-free method for the bromoamidation of unactivated olefins using 4-(Trifluoromethyl)benzenesulfonamide. This methodology is applicable to both cyclic and aliphatic olefins (Yu et al., 2015).

Structural and Physicochemical Properties

  • Structural Characterization : Deng, Liao, Tan, and Liu (2021) synthesized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide and analyzed its structure using various spectroscopic methods. They employed Density Functional Theory (DFT) for further analysis, revealing important physicochemical properties of the compound (Deng, Liao, Tan, & Liu, 2021).

Bioactivity and Therapeutic Applications

  • Anti-Inflammatory and Antimicrobial Agents : Bekhit, Ashour, Abdel Ghany, Bekhit, and Baraka (2008) synthesized a series of pyrazolyl benzenesulfonamide derivatives with anti-inflammatory and antimicrobial properties. Some compounds surpassed the activity of indomethacin in bioassays (Bekhit et al., 2008).

Organometallic Synthesis

  • Organometallic Synthesis : Porwisiak and Schlosser (1996) reported the selective preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, demonstrating its utility in various synthetically useful organometallic reactions (Porwisiak & Schlosser, 1996).

properties

IUPAC Name

3-bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMCPKZHSCXYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650509
Record name 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

CAS RN

951885-25-9
Record name 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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